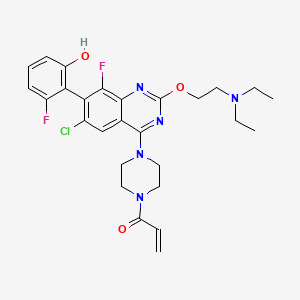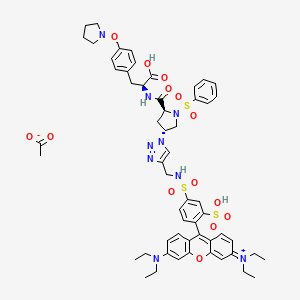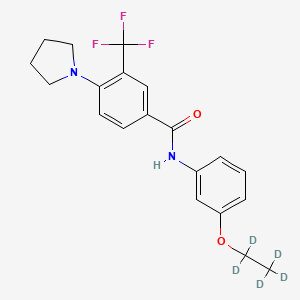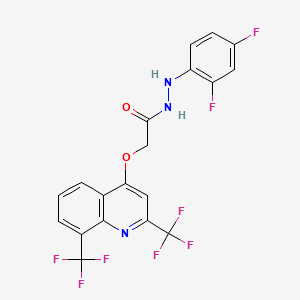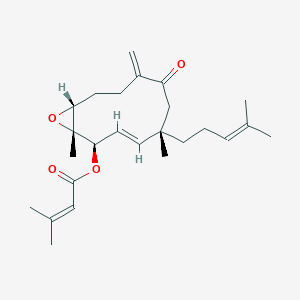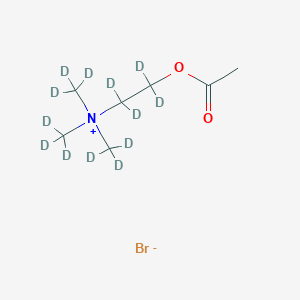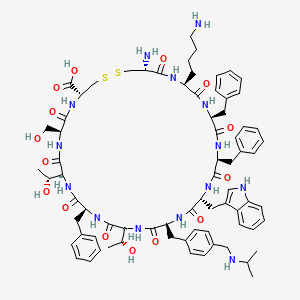
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CH 275 is a peptide analog of somatostatin, a hormone that inhibits the release of several other hormones. This compound binds preferentially to somatostatin receptor 1 (sst1) with a high affinity, making it a potent and selective agonist for this receptor . CH 275 has shown potential in research related to Alzheimer’s disease due to its ability to modulate specific biological pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CH 275 involves the formation of a cyclic peptide structure. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the desired cyclic structure. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CH 275 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
CH 275 primarily undergoes binding interactions with its target receptor, somatostatin receptor 1. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
The synthesis of CH 275 involves reagents such as protected amino acids, coupling agents like HBTU, and bases like DIPEA. The cyclization step may require specific conditions to ensure the formation of the cyclic structure without side reactions .
Major Products Formed
The major product formed from the synthesis of CH 275 is the cyclic peptide itself. Any side products or impurities are typically removed during the purification process using HPLC .
Aplicaciones Científicas De Investigación
CH 275 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
CH 275 exerts its effects by binding to somatostatin receptor 1 with high affinity. This binding activates the receptor, leading to downstream signaling pathways that modulate various biological processes. In Alzheimer’s disease research, CH 275 has been shown to increase the expression of neprilysin, an enzyme that degrades amyloid-beta plaques, thereby reducing plaque load in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Octreotide: Another somatostatin analog used clinically to treat acromegaly and certain types of tumors.
Lanreotide: Similar to octreotide, used for similar clinical applications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Uniqueness of CH 275
CH 275 is unique due to its high selectivity for somatostatin receptor 1, making it a valuable tool for studying this specific receptor’s role in various biological processes. Its potential application in Alzheimer’s disease research further distinguishes it from other somatostatin analogs .
Propiedades
Fórmula molecular |
C74H96N14O15S2 |
|---|---|
Peso molecular |
1485.8 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52+,54+,55+,56+,57+,58+,59-,60+,61+,62+,63+/m1/s1 |
Clave InChI |
SYHQUPOPQRNSKD-SKMHOITNSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
SMILES canónico |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


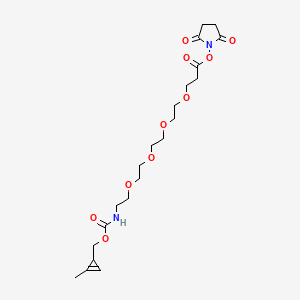

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
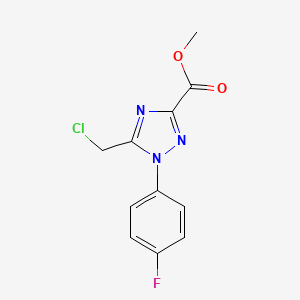

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
